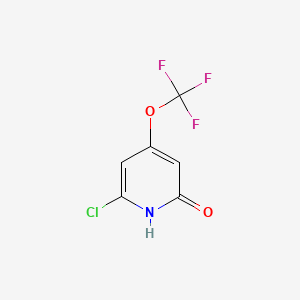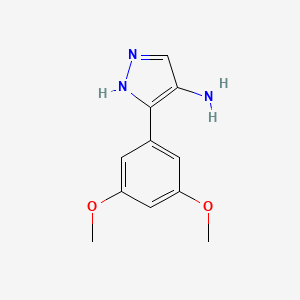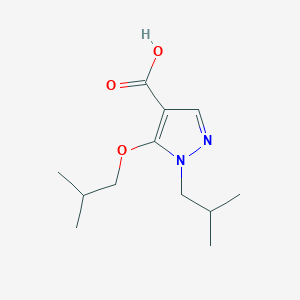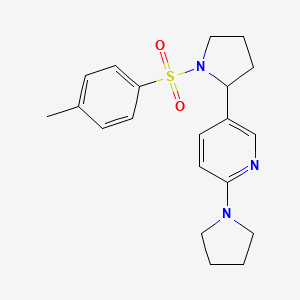![molecular formula C14H12BrN3O2S B11799381 3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799381.png)
3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a heterocyclic compound that features a thiazole and triazole ring fused together. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol . The reaction conditions include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atom.
Applications De Recherche Scientifique
3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mécanisme D'action
The mechanism by which 3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares a similar thiazole ring structure and exhibits comparable biological activities.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also feature fused heterocyclic rings and are studied for their antimicrobial and anticancer properties.
Uniqueness
3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is unique due to its specific combination of thiazole and triazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H12BrN3O2S |
|---|---|
Poids moléculaire |
366.23 g/mol |
Nom IUPAC |
3-[6-(4-bromophenyl)-5-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid |
InChI |
InChI=1S/C14H12BrN3O2S/c1-8-13(9-2-4-10(15)5-3-9)18-14(21-8)16-11(17-18)6-7-12(19)20/h2-5H,6-7H2,1H3,(H,19,20) |
Clé InChI |
FWEHFENFRNTKJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=NC(=N2)CCC(=O)O)S1)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)


![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)






